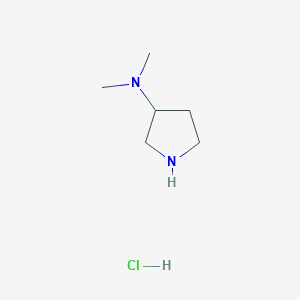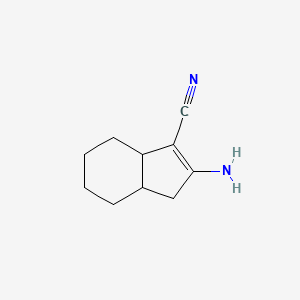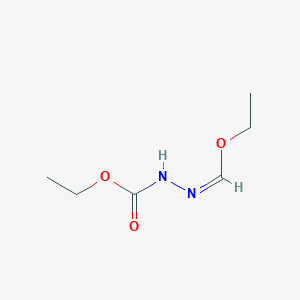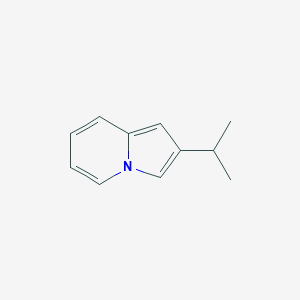
N,N-Dimethylpyrrolidin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylpyrrolidin-3-amine hydrochloride: is a chemical compound with the molecular formula C6H15ClN2. It is commonly used in organic synthesis and various industrial applications. This compound is known for its role as a reagent in chemical reactions and its utility in the synthesis of other chemical entities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dimethylpyrrolidin-3-amine hydrochloride can be synthesized through the reaction of pyrrolidine with dimethylamine in the presence of hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where pyrrolidine and dimethylamine are combined with hydrochloric acid. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion to the target compound .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical nucleophiles include halides, alkoxides, and thiolates.
Major Products Formed:
Oxidation: N-oxides of N,N-Dimethylpyrrolidin-3-amine.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethylpyrrolidin-3-amine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It is also used in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: this compound has applications in medicinal chemistry for the development of new drugs. It is involved in the synthesis of compounds with potential therapeutic effects .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants, catalysts, and polymer additives .
Wirkmechanismus
The mechanism of action of N,N-Dimethylpyrrolidin-3-amine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The compound’s dimethylamino group is particularly reactive, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethylpyrrolidin-3-amine dihydrochloride
- N,N-Dimethyl-3-pyrrolidinamine
- 3-(Dimethylamino)pyrrolidine
Comparison: N,N-Dimethylpyrrolidin-3-amine hydrochloride is unique due to its specific reactivity and the presence of the dimethylamino group. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and versatility in chemical synthesis .
Eigenschaften
CAS-Nummer |
152811-55-7 |
|---|---|
Molekularformel |
C6H15ClN2 |
Molekulargewicht |
150.65 g/mol |
IUPAC-Name |
N,N-dimethylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-8(2)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H |
InChI-Schlüssel |
JZVQJYNGSZASKA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)



![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)
![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)
![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)


![(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine](/img/structure/B11921026.png)


